5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with a pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields carboxylic acids, while reduction of the aldehyde group results in alcohols.
Scientific Research Applications
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety but shares the thiophene ring structure.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its combined thiophene and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
Introduction
5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde, with the chemical formula C11H15NO2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a hydroxymethyl group on a pyrrolidine derivative. Its molecular weight is approximately 225.31 g/mol, and it exhibits properties that may contribute to various biological activities, including potential antiviral and cytotoxic effects.
Biological Activity Overview
Research indicates that compounds related to thiophene derivatives often exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.
2. Cytotoxicity
Cytotoxic assays have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage and cell death. The presence of the hydroxymethyl group in this compound may enhance its interaction with cellular targets, potentially increasing its cytotoxic effects.
Case Study: Structure-Activity Relationship (SAR)
A study examining the SAR of thiophene derivatives found that modifications on the thiophene ring significantly influenced biological activity. For instance, the introduction of hydroxymethyl groups was associated with increased cytotoxicity against specific cancer lines. This suggests that this compound may similarly exhibit enhanced activity due to its unique structure.
Compound | Activity | Reference |
---|---|---|
Thiophene Derivative A | Antiviral | |
Thiophene Derivative B | Cytotoxic (Breast Cancer) | |
This compound | Potentially Cytotoxic | This Study |
The proposed mechanisms for the biological activity of thiophene compounds include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit ribonucleotide reductase, affecting DNA synthesis.
- Reactive Oxygen Species Generation : Compounds may induce oxidative stress within cells, leading to apoptosis.
- Metal Complexation : Some studies suggest that complexes formed with metals like copper can enhance the biological activity of thiophene derivatives by facilitating cellular uptake and increasing cytotoxicity.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-8-9(6-13)4-5-12(8)11-3-2-10(7-14)15-11/h2-3,7-9,13H,4-6H2,1H3 |
InChI Key |
WSSQVVNYHAUPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
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